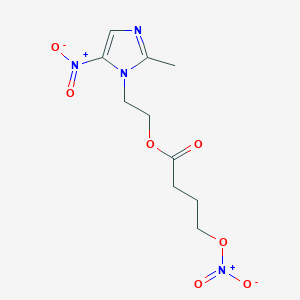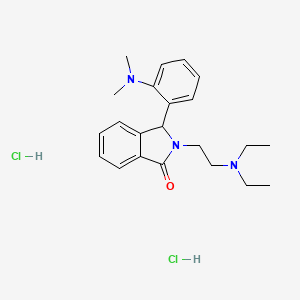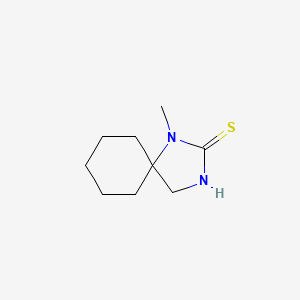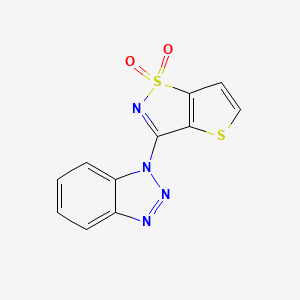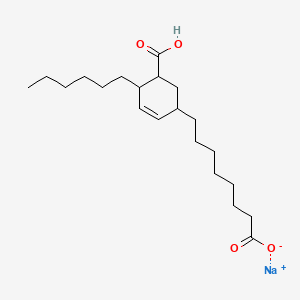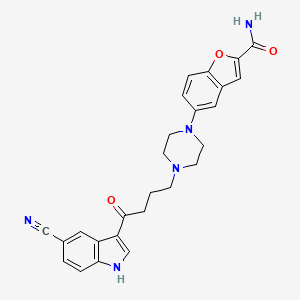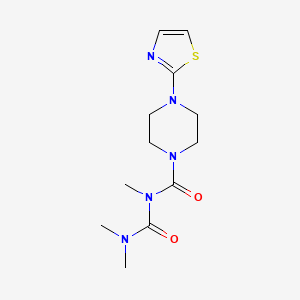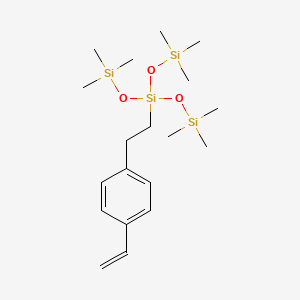
4-Quinolinemethanol, alpha-(2-(3-ethenyl-4-piperidinyl)ethyl)-6-methoxy-, dihydrochloride, (3R-(3-alpha,4-alpha(R*)))-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Quinolinemethanol, alpha-(2-(3-ethenyl-4-piperidinyl)ethyl)-6-methoxy-, dihydrochloride, (3R-(3-alpha,4-alpha(R*)))- is a complex organic compound that belongs to the quinoline family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps may include:
Formation of the quinoline ring: This can be achieved through various cyclization reactions.
Introduction of the methanol group: This step may involve nucleophilic substitution reactions.
Attachment of the piperidinyl and ethenyl groups: These groups can be introduced through alkylation or addition reactions.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to increase reaction rates.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the methanol group.
Reduction: Reduction reactions can be used to modify the quinoline ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline ketones or aldehydes, while substitution reactions may introduce new functional groups.
科学研究应用
Chemistry
Synthesis of derivatives: The compound can be used as a starting material for synthesizing various derivatives with potential biological activities.
Biology
Biological assays: It can be used in biological assays to study its effects on different biological systems.
Medicine
Drug development: Compounds in the quinoline family are often explored for their potential as therapeutic agents, particularly in treating infections and cancer.
Industry
Chemical intermediates: It can be used as an intermediate in the synthesis of other complex organic compounds.
作用机制
The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes, receptors, or DNA, leading to a range of biological effects. The exact molecular targets and pathways would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
Quinine: A well-known antimalarial drug.
Chloroquine: Another antimalarial drug with a similar quinoline structure.
Quinidine: Used as an antiarrhythmic agent.
Uniqueness
The unique structural features of 4-Quinolinemethanol, alpha-(2-(3-ethenyl-4-piperidinyl)ethyl)-6-methoxy-, dihydrochloride, (3R-(3-alpha,4-alpha(R*)))-, such as the specific arrangement of functional groups, may confer unique biological activities or chemical reactivity compared to other quinoline derivatives.
属性
CAS 编号 |
83255-64-5 |
|---|---|
分子式 |
C20H28Cl2N2O2 |
分子量 |
399.4 g/mol |
IUPAC 名称 |
(1R)-3-[(3R,4R)-3-ethenylpiperidin-4-yl]-1-(6-methoxyquinolin-4-yl)propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C20H26N2O2.2ClH/c1-3-14-13-21-10-8-15(14)4-7-20(23)17-9-11-22-19-6-5-16(24-2)12-18(17)19;;/h3,5-6,9,11-12,14-15,20-21,23H,1,4,7-8,10,13H2,2H3;2*1H/t14-,15+,20+;;/m0../s1 |
InChI 键 |
ZYMURXZJIFDFLT-OLRZQCFASA-N |
手性 SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H](CC[C@@H]3CCNC[C@@H]3C=C)O.Cl.Cl |
规范 SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(CCC3CCNCC3C=C)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


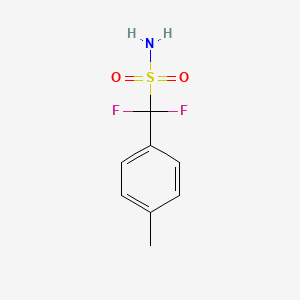
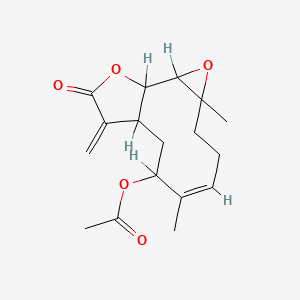
![6,6-dimethyl-1-[4-(4-nitrophenyl)sulfonylphenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B12764554.png)
